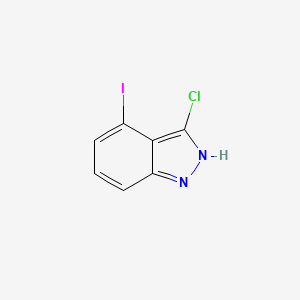

3-Chloro-4-iodo-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-4-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-iodo-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by iodination to introduce the iodine atom at the desired position . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-iodo-1H-indazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and iodine atoms can be substituted by nucleophiles such as amines and thiols under basic conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-alkylated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-4-iodo-1H-indazole has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, such as kinase inhibitors and anti-inflammatory agents.

Organic Synthesis: The compound is used in the synthesis of complex organic molecules through various coupling reactions.

Material Science: It can be employed in the development of novel materials with specific electronic and optical properties.

Biological Studies: Researchers use it to study the structure-activity relationships of indazole derivatives and their biological effects.

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, indazole derivatives have been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The presence of chlorine and iodine atoms can enhance the binding affinity and selectivity of the compound for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

3-Chloro-1H-indazole: Lacks the iodine atom, which may affect its reactivity and biological activity.

4-Iodo-1H-indazole: Lacks the chlorine atom, which can influence its chemical properties and applications.

1H-indazole: The parent compound without any halogen substitutions, used as a reference for studying the effects of halogenation.

Uniqueness

3-Chloro-4-iodo-1H-indazole is unique due to the presence of both chlorine and iodine atoms, which can significantly impact its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and improve its binding affinity for specific molecular targets in medicinal applications .

Biological Activity

3-Chloro-4-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This article examines its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Overview of Indazoles

Indazoles are characterized by their fused benzene and pyrazole rings, which contribute to their unique chemical reactivity and biological properties. Compounds within this class have been investigated for their potential in medicinal chemistry, particularly in the treatment of cancer, inflammation, and microbial infections.

Target Interactions:

this compound interacts with various biological targets, including enzymes and receptors involved in critical biochemical pathways. Its halogen substituents (chlorine and iodine) enhance its reactivity and facilitate interactions with target proteins.

Biochemical Pathways:

Research indicates that indazole derivatives can modulate pathways related to:

- Cancer progression: By inhibiting key proteins involved in tumor growth.

- Inflammation: Acting as anti-inflammatory agents.

- Antimicrobial activity: Exhibiting effects against various bacterial strains.

Pharmacological Properties

The pharmacokinetics of this compound suggest good absorption and distribution characteristics, similar to other compounds in the indazole class. Studies have shown that it can effectively penetrate biological membranes, making it a candidate for further therapeutic development.

Antitumor Activity

A study evaluated the antitumor effects of various indazole derivatives, including this compound. It demonstrated significant inhibitory effects against cancer cell lines, with an IC50 value indicating potent activity:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | K562 (leukemia) | 5.15 | Inhibition of Bcl2 family members |

This compound was noted for its selectivity towards normal cells (IC50 = 33.2 µM), suggesting a favorable therapeutic window.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.81 | 31.25 |

| Escherichia coli | 15.62 | 62.5 |

These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains.

Summary of Biological Activities

This compound exhibits a range of biological activities that make it a promising candidate for drug development:

- Antitumor Effects: Significant inhibition of cancer cell proliferation.

- Antimicrobial Properties: Effective against multiple bacterial strains.

- Potential Anti-inflammatory Activity: Further studies are needed to elucidate this effect.

Properties

Molecular Formula |

C7H4ClIN2 |

|---|---|

Molecular Weight |

278.48 g/mol |

IUPAC Name |

3-chloro-4-iodo-2H-indazole |

InChI |

InChI=1S/C7H4ClIN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11) |

InChI Key |

TXJBEJGBXMNUHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)I)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.